3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol
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Overview
Description
3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol is a heterocyclic compound that features a bromine atom, a methyl group, and a pyrrolo[1,2-b]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol typically involves the following steps:
Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors, such as acyl (bromo)acetylenes and pyrrole derivatives, under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The core structure allows for further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound’s core structure is a pharmacophore in various bioactive molecules with potential antitumor, antimicrobial, and antiviral activities.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolo[1,2-b]pyrazole core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol is unique due to the presence of both a bromine atom and a methyl group on the pyrrolo[1,2-b]pyrazole core. This combination of substituents can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol |
InChI |
InChI=1S/C7H9BrN2O/c1-4-6(8)7-5(11)2-3-10(7)9-4/h5,11H,2-3H2,1H3 |
InChI Key |
HHBCVKGDQOSLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCC(C2=C1Br)O |
Origin of Product |
United States |
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